molecular formula C13H15N3O B15055792 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B15055792
M. Wt: 229.28 g/mol
InChI Key: UNVXWQMKVPXBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a partially saturated six-membered ring. The structure is substituted at position 2 with a 3-methoxyphenyl group, which confers distinct electronic and steric properties. This scaffold has garnered attention in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in viral infections and kinase signaling. For instance, tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives have been identified as potent hepatitis B virus (HBV) core protein allosteric modulators (CpAMs), demonstrating efficacy against nucleos(t)ide-resistant HBV variants . The 3-methoxy substituent may enhance metabolic stability and target binding compared to other substituents, as evidenced by structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C13H15N3O/c1-17-12-4-2-3-10(7-12)13-8-11-9-14-5-6-16(11)15-13/h2-4,7-8,14H,5-6,9H2,1H3

InChI Key

UNVXWQMKVPXBAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3CCNCC3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxyphenylhydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the desired pyrazolo[1,5-A]pyrazine ring system . The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, with the addition of catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of sodium hydride or other strong bases.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with potentially unique pharmacological properties .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations at Position 2

  • 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine This analogue differs only in the position of the methoxy group (para vs. meta).
  • 2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
    Replacing methoxy with fluorine introduces electronegativity but eliminates hydrogen-bonding capacity. This compound (CAS: 1507939-22-1) has shown intermediate bioactivity in kinase inhibition assays, suggesting that fluorine’s electron-withdrawing effects may balance hydrophobic interactions .
  • 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
    The trifluoromethyl group enhances lipophilicity and metabolic stability. However, its bulkiness may disrupt binding in sterically constrained active sites, as observed in respiratory syncytial virus (RSV) polymerase inhibition studies .

Core Modifications

  • This derivative (Compound 29) exhibited 65% yield in synthesis and moderate RSV polymerase inhibition, highlighting the role of electron-rich substituents in enhancing target engagement .
  • 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine
    Replacing the pyrazine ring with a piperazine introduces an additional nitrogen, altering basicity and solubility. This modification has been explored in antimicrobial agents but showed reduced antiviral activity compared to THPP derivatives .

Pharmacological Profiles

Antiviral Activity

  • HBV CpAMs : The lead THPP compound (45) reduced HBV DNA viral load by >2 log in mouse models, outperforming analogues with para-methoxy or trifluoromethyl groups .
  • RSV Inhibitors : Ethyl 5-(3-methylfuran-2-carbonyl)- derivatives showed IC₅₀ values in the micromolar range, whereas trifluoromethyl-substituted compounds exhibited reduced potency due to steric clashes .

Kinase Inhibition

  • Btk Inhibitors: Zanubrutinib, a tetrahydropyrazolo[1,5-a]pyrimidine derivative, shares structural similarities but targets a pyrimidine core. Its 4-phenoxyphenyl substituent enables cation-π interactions with Lys430 in Btk, a feature absent in methoxyphenyl-substituted pyrazines .

Biological Activity

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine (CAS No. 1524831-57-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • Purity : Typically >95% in research applications

Antioxidant Activity

Recent studies have indicated that derivatives of tetrahydropyrazolo compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial in preventing cellular damage associated with oxidative stress-related diseases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro assays demonstrated that it exhibits moderate activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be promising, suggesting further exploration into its use as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli200

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary studies on related pyrazole derivatives indicate that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in cholinergic signaling. The inhibition potency was measured with IC50 values indicating effective inhibition at low concentrations.

EnzymeIC50 (µM)
Acetylcholinesterase0.466
Butyrylcholinesterase1.89

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neurotransmission and oxidative stress pathways. Molecular docking studies suggest that the compound can effectively bind to target sites on cholinesterases, thereby inhibiting their activity.

Case Studies

  • Neuroprotective Effects : A study focusing on neuroprotective effects highlighted that similar compounds can mitigate neuronal cell death induced by oxidative stress. The findings suggest potential applications in neurodegenerative disease therapies.
  • Antiviral Activity : Research has indicated that tetrahydropyrazolo derivatives may possess antiviral properties by inhibiting viral replication mechanisms through interference with key viral enzymes.

Q & A

Q. Table 1: Representative Analytical Data

TechniqueData ExampleReference
Elemental AnalysisC: 61.78%, H: 4.12%, N: 27.45%
HRMS (ESI)[M+H]+: 254.1039 (Δ = -0.0003)
1^1H-NMRδ 7.29–7.42 (m, 6H, aromatic)

Advanced: How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For example:

  • Electrophilic substitution : Use directing groups (e.g., methoxy) to activate specific positions.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids can target position 7 if steric hindrance at adjacent positions is minimized .
  • Computational modeling : Predict reactive sites using DFT calculations to guide synthetic design .

Advanced: What strategies resolve contradictions in spectral data during characterization?

Methodological Answer:
Discrepancies in NMR or mass spectra often arise from impurities or tautomerism. Mitigation steps include:

  • Purification : Recrystallize from methanol or use column chromatography to isolate isomers .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that obscure signals .
  • X-ray crystallography : Resolve ambiguities by determining absolute configuration (e.g., triclinic crystal system, space group P1) .

Advanced: How can computational modeling predict the pharmacological activity of this compound?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock. Pyrazolo[1,5-a]pyrazine’s planar structure favors π-π stacking with aromatic residues in binding pockets .
  • QSAR studies : Correlate substituent effects (e.g., methoxy vs. chloro) with bioactivity using datasets from analogues .
  • ADMET prediction : Assess bioavailability and toxicity via tools like SwissADME.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Segregate halogenated waste and consult certified agencies for incineration .

Advanced: How can structural modifications enhance metabolic stability for in vivo studies?

Methodological Answer:

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated degradation.
  • Prodrug design : Introduce ester or amide groups to improve solubility and delay hydrolysis .
  • Fluorination : Add trifluoromethyl groups to block metabolic hotspots (e.g., para positions on phenyl rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.